molecular formula C21H31N3O2 B2605128 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide CAS No. 953200-38-9

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide

Cat. No.: B2605128
CAS No.: 953200-38-9
M. Wt: 357.498
InChI Key: QHJLFSIOEHCFTE-UHFFFAOYSA-N
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Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine ring. Common synthetic routes include:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the formation of the piperidine ring through cyclization reactions.

    The Ugi reaction: A multicomponent reaction that combines an amine, an isocyanide, a carbonyl compound, and a carboxylic acid to form the desired product.

    Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines to form the piperidine ring.

    Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes to form the piperidine ring.

    Parallel solid-phase synthesis: A method that allows for the simultaneous synthesis of multiple compounds on a solid support.

    Photocatalytic synthesis: This method uses light to catalyze the formation of the piperidine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including its effects on various biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share a similar piperidine ring structure but differ in their substituents and functional groups.

    Oxalamide derivatives: These compounds contain the oxalamide functional group but differ in their overall structure and properties.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-2-16-7-9-18(10-8-16)23-21(26)20(25)22-15-17-11-13-24(14-12-17)19-5-3-4-6-19/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJLFSIOEHCFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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